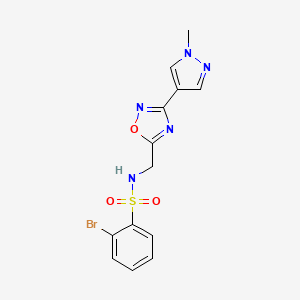

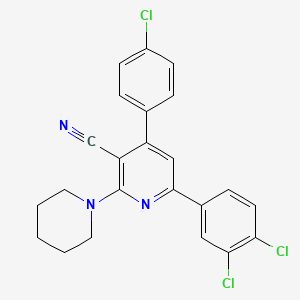

![molecular formula C14H11F2NO4S B2885931 2-[2,4-Difluoro(phenylsulfonyl)anilino]acetic acid CAS No. 866049-11-8](/img/structure/B2885931.png)

2-[2,4-Difluoro(phenylsulfonyl)anilino]acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-[2,4-Difluoro(phenylsulfonyl)anilino]acetic acid” is a chemical compound with the molecular formula C14H11F2NO4S . It has a molecular weight of 327.31 . The compound is also known by other names such as N-(2,4-difluorophenyl)-N-(phenylsulfonyl)glycine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H11F2NO4S/c15-10-6-7-13 (12 (16)8-10)17 (9-14 (18)19)22 (20,21)11-4-2-1-3-5-11/h1-8H,9H2, (H,18,19) . This code provides a detailed description of the molecule’s structure.Applications De Recherche Scientifique

Aldose Reductase Inhibitors and Antioxidants

- A study by Alexiou and Demopoulos (2010) in "Journal of Medicinal Chemistry" described the synthesis of phenylsulfonamide derivatives, including structures related to 2-[2,4-Difluoro(phenylsulfonyl)anilino]acetic acid. These compounds were tested for their inhibitory activity against aldose reductase, a key enzyme involved in diabetic complications. Some compounds demonstrated significant inhibitory effects and antioxidant potential, suggesting their application in managing long-term diabetic complications (Alexiou & Demopoulos, 2010).

Environmental Chemistry and Decomposition

- In a study on environmental chemistry, Hori et al. (2005) in "Environmental Science & Technology" explored the photochemical decomposition of persistent perfluorocarboxylic acids using persulfate ion. The study provides insights into the decomposition of compounds similar to this compound under environmental conditions (Hori et al., 2005).

Organic Chemistry and Synthesis

- Itoh et al. (2002) in "The Journal of Organic Chemistry" discussed the synthesis and chemical transformations of anilides, related to this compound, providing insights into novel synthetic routes and chemical properties of these compounds (Itoh et al., 2002).

Catalysis and Organic Reactions

- In "The Journal of Organic Chemistry," Ishihara et al. (1996) presented the use of scandium trifluoromethanesulfonate as a catalyst in acylation reactions. This study highlights the potential catalytic applications of related compounds in organic synthesis (Ishihara et al., 1996).

Electrochemistry and Polymer Science

- A study by Boeva and Sergeyev (2014) in "RSC Advances" focused on the chemical polymerization of aniline in the presence of perfluorinated polysulfonic acid, highlighting the production of soluble interpolyelectrolyte complexes with high ionic conductivity. This research suggests potential applications in electrochemical devices and polymer science (Boeva & Sergeyev, 2014).

Safety and Hazards

Propriétés

IUPAC Name |

2-[N-(benzenesulfonyl)-2,4-difluoroanilino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F2NO4S/c15-10-6-7-13(12(16)8-10)17(9-14(18)19)22(20,21)11-4-2-1-3-5-11/h1-8H,9H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGOTVMHUAHTXHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2885852.png)

![3-(3,4-dichlorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2885853.png)

![2-oxo-N-(4-(trifluoromethyl)phenyl)-2,3,4,10-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidine-4-carboxamide](/img/structure/B2885857.png)

![2-{1-[2-(4-fluorophenyl)ethyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-oxoethyl 3-(2-phenylethenesulfonamido)propanoate](/img/structure/B2885860.png)

![5-Bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]furan-2-carboxamide](/img/structure/B2885865.png)

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2885866.png)

![N-allyl-4-(2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)piperazine-1-carboxamide](/img/structure/B2885867.png)